2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
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Overview
Description
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound with the molecular formula C13H13N3O This compound features a benzonitrile group linked to a pyrazole ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-propyl-1H-pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzonitrile and pyrazole moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may find use in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzonitrile
- 2-[(1-ethyl-1H-pyrazol-4-yl)oxy]benzonitrile
- 2-[(1-butyl-1H-pyrazol-4-yl)oxy]benzonitrile
Uniqueness
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is unique due to its specific propyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
1772727-54-4 |
---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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